trans-Decahydroisoquinoline

描述

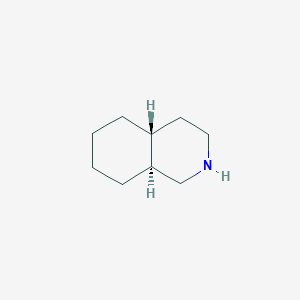

trans-Decahydroisoquinoline (CAS: 2744-09-4) is a fully saturated bicyclic amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol . Its structure consists of a fused bicyclo[4.4.0]decane system, where the nitrogen atom occupies the isoquinoline position (position 2 in the bicyclic framework). This stereoisomer is distinguished by its trans-configuration, which imposes specific spatial constraints affecting its reactivity and biological interactions .

The compound is typically stored under inert atmospheres in dark conditions to prevent degradation . Its synthesis often involves catalytic hydrogenation of isoquinoline derivatives or stereoselective reduction strategies, as demonstrated in studies involving Zn-mediated hydroxylation .

属性

分子式 |

C9H17N |

|---|---|

分子量 |

139.24 g/mol |

IUPAC 名称 |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline |

InChI |

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m1/s1 |

InChI 键 |

NENLYAQPNATJSU-RKDXNWHRSA-N |

手性 SMILES |

C1CC[C@@H]2CNCC[C@H]2C1 |

规范 SMILES |

C1CCC2CNCCC2C1 |

Pictograms |

Irritant |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Cis-Decahydroisoquinoline

While trans-decahydroisoquinoline adopts a trans-fused bicyclic conformation, its cis isomer features a cis-ring junction, altering steric and electronic properties. For example:

- Stereochemical Stability : The trans configuration often exhibits greater thermodynamic stability due to reduced steric strain between hydrogen atoms at ring junctions .

- Synthetic Accessibility: Cis isomers may require chiral catalysts or enantioselective pathways, whereas trans isomers are more readily obtained via non-selective hydrogenation .

Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are partially saturated analogs with one aromatic ring retained. Key differences include:

THIQs, such as 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl) derivatives, demonstrate antitumor activity via tubulin polymerization inhibition, a mechanism less explored in fully saturated decahydro analogs .

Decahydroquinoline

Decahydroquinoline shares structural similarity but differs in nitrogen placement (quinoline vs. isoquinoline framework):

Decahydroquinoline mixtures (cis + trans) are commercially available at 97% purity, whereas this compound is often synthesized for targeted pharmacological studies .

Substituted Derivatives

Functionalization at angular positions (e.g., 4a-aryl or 8a-hydroxy groups) significantly impacts bioactivity:

- 4a-(3-Methoxyphenyl)-trans-decahydroisoquinoline: Exhibits enhanced metabolic stability compared to THIQs due to full saturation .

常见问题

Q. How can computational methods enhance the design of this compound-based ligands for receptor targeting?

- Methodological Answer: Perform molecular dynamics simulations to assess ligand-receptor binding affinities. QSAR models correlate structural features (e.g., substituent electronegativity, ring conformation) with biological activity. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) and compare with docking scores to refine computational parameters .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What are the best practices for analyzing kinetic data in this compound catalytic reactions?

- Methodological Answer: Use stopped-flow spectroscopy or GC-MS to monitor reaction progress. Fit data to rate equations (e.g., Michaelis-Menten for enzyme-catalyzed reactions) and calculate activation energies via Arrhenius plots. Address outliers by testing for catalyst deactivation or side reactions .

Data Presentation & Critical Analysis

Q. How should researchers present conflicting spectroscopic data in this compound studies?

- Methodological Answer: Use comparative tables to highlight discrepancies (e.g., δ-values in NMR, retention times in HPLC). Annotate spectra with proposed assignments and reference to known analogs. Discuss potential sources of error (e.g., solvent polarity effects, temperature fluctuations) .

Q. What statistical approaches are recommended for validating reproducibility in this compound synthesis?

- Methodological Answer: Apply the Grubbs’ test to identify outliers in yield data. Report confidence intervals (95% CI) for averaged results and use control charts to monitor batch-to-batch variability. Include raw data in supplementary materials for peer review .

Ethical & Contextual Considerations

Q. How can researchers ensure their study on this compound addresses current gaps in heterocyclic chemistry?

- Methodological Answer: Conduct a systematic literature review using databases like SciFinder or Reaxys to identify understudied derivatives (e.g., angularly substituted analogs). Align research questions with emerging trends (e.g., sustainable catalysis, photopharmacology) and cite foundational studies to contextualize novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。